molecular formula C15H12N2O6 B4826655 methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate

methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B4826655
M. Wt: 316.26 g/mol
InChI Key: GXOIZRXOACJQIF-XFXZXTDPSA-N
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Description

Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a furan ring, a nitrophenyl group, and an ester functional group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate typically involves the following steps:

    Formation of the Enone Backbone: The enone backbone can be synthesized through a Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide.

    Esterification: The resulting product is then esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Substituted enones or esters.

Scientific Research Applications

Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: An isomer with different spatial arrangement.

    Ethyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: An analog with an ethyl ester group instead of a methyl ester.

    Methyl (Z)-2-(thiophene-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

Methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups and spatial arrangement, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-22-15(19)12(16-14(18)13-3-2-8-23-13)9-10-4-6-11(7-5-10)17(20)21/h2-9H,1H3,(H,16,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOIZRXOACJQIF-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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